3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine

GPCR pharmacology Neuropeptide B/W receptor Binding affinity

This 3-sulfonyl-4-anilinoquinoline (CAS 899356-33-3) is a potent NPBWR1 ligand (pKi=6.37, Ki≈0.43 µM). Its direct C-sulfonylation scaffold distinguishes it from N-sulfonamide-linked Aurora kinase inhibitors, offering a scaffold-hopping opportunity. CNS drug-like profile (TPSA=67.4 Ų, HBD=1) suits neuropharmacology. Lacks a CYP450 N-dealkylation site, making it ideal for head-to-head metabolic stability assays against N-benzyl analogs. Procure alongside comparators from a single, documented-purity source.

Molecular Formula C22H17ClN2O2S
Molecular Weight 408.9
CAS No. 899356-33-3
Cat. No. B2736648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine
CAS899356-33-3
Molecular FormulaC22H17ClN2O2S
Molecular Weight408.9
Structural Identifiers
SMILESCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H17ClN2O2S/c1-15-7-12-20-19(13-15)22(25-17-10-8-16(23)9-11-17)21(14-24-20)28(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25)
InChIKeyDNYMESABMPEVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine (CAS 899356-33-3): Procurement-Ready Structural and Pharmacological Baseline


3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine (CAS 899356-33-3) is a synthetic 4-anilinoquinoline derivative bearing a benzenesulfonyl group at the 3-position, a 4-chlorophenylamino substituent at the 4-position, and a methyl group at the 6-position of the quinoline core (MW 408.9 g/mol, molecular formula C22H17ClN2O2S) [1]. The compound belongs to the 3-sulfonyl-4-anilinoquinoline chemotype, a scaffold structurally distinct from the more extensively characterized 4-piperazinylquinoline sulfonyl series (e.g., VR23 and its analogs) and from N-sulfonamide-linked 4-anilinoquinolines [2][3]. Its computed physicochemical profile (XLogP3 = 6.1, TPSA = 67.4 Ų, HBD = 1, HBA = 4) places it within drug-like chemical space, though high lipophilicity distinguishes it from earlier-generation quinoline-based probes [1].

Why 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine Cannot Be Interchanged with Other 4-Aminoquinoline Sulfonyl Derivatives


Within the 4-aminoquinoline sulfonyl chemical space, three structurally distinct sub-classes exist: (i) 4-piperazinylquinoline sulfonyl derivatives (e.g., VR23), (ii) N-sulfonamide-linked 4-anilinoquinolines (e.g., Al-Sanea series 9a–d), and (iii) 3-sulfonyl-4-anilinoquinolines—the sub-class to which CAS 899356-33-3 belongs [1][2]. These sub-classes differ fundamentally in the connectivity of the sulfonyl pharmacophore. In sub-class (iii), the sulfonyl group is directly attached to the quinoline core at C-3, whereas in sub-class (ii) it is linked via an exocyclic sulfonamide nitrogen on the anilino ring. This connectivity difference alters the spatial orientation of the sulfonyl oxygens, which are critical for hinge-region hydrogen bonding in kinase targets [2]. Even within sub-class (iii) close analogs—such as 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine (CAS 895647-33-3, where 6-methyl is replaced by 6-chloro and 4-chlorophenyl by 4-methylphenyl) or 3-(benzenesulfonyl)-N-benzyl-6-methylquinolin-4-amine (CAS 897758-87-1, where N-(4-chlorophenyl) is replaced by N-benzyl)—the electronic and steric properties of the 6-position substituent and the N4-aryl group are known to modulate both target engagement promiscuity and lipophilicity-driven off-target binding [3]. Generic substitution without confirmatory head-to-head profiling therefore risks unpredictable shifts in potency, selectivity, and ADME behavior.

Quantitative Differentiation Evidence for 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine (CAS 899356-33-3) vs. Closest Analogs


NPBWR1 Receptor Binding Affinity: ChEMBL-Annotated pKi Evidence for CAS 899356-33-3

The target compound 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine has a ChEMBL-annotated binding affinity against the human Neuropeptide B/W receptor type 1 (NPBWR1, a G-protein coupled receptor) with a pKi of 6.37, corresponding to a Ki of approximately 0.43 μM [1]. This measurement was derived from a single observation curated in ChEMBL 20 and is traceable via ZINC entry ZINC000073372814 [1][2]. NPBWR1 is implicated in the regulation of feeding behavior, pain perception, and neuroendocrine function, representing a distinct target class from the Aurora kinases and proteasome subunits targeted by other 4-aminoquinoline sulfonyl series [3]. Direct head-to-head comparator data on NPBWR1 for the closest analogs (e.g., 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine, CAS 895647-33-3) are not available in public databases as of the search date.

GPCR pharmacology Neuropeptide B/W receptor Binding affinity Drug screening

Lipophilicity (XLogP3) Differentiation: CAS 899356-33-3 vs. 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine

Both CAS 899356-33-3 and its closest analog 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine (CAS 895647-33-3, PubChem CID 7125890, ChEMBL CHEMBL3403341) share identical computed XLogP3 values of 6.1 and identical topological polar surface area (TPSA) of 67.4 Ų, as computed by PubChem [1][2]. This equivalence is attributable to the isosteric exchange of the 6-methyl group (target compound) for a 6-chloro group (comparator) and the para-substituent exchange on the N4-phenyl ring (Cl vs. CH₃), resulting in offsetting contributions to overall lipophilicity. In contrast, the N-benzyl analog 3-(benzenesulfonyl)-N-benzyl-6-methylquinolin-4-amine (CAS 897758-87-1) possesses a higher computed XLogP3 of approximately 6.4–6.6 and a lower molecular weight (388.5 g/mol vs. 408.9 g/mol), which shifts its positioning within Lipinski and lead-likeness chemical space .

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Donor Count and Its Implications for Membrane Permeability: Sub-Class-Level Inference

CAS 899356-33-3 possesses a single hydrogen bond donor (HBD = 1, the secondary amine NH linking the quinoline core to the 4-chlorophenyl ring) [1]. This places it in a favorable region for passive membrane permeability according to the guidelines of Veber et al. and the more recent AB-MPS (AbbVie Multi-Parameter Scoring) system, where HBD ≤ 3 is associated with higher probability of oral absorption [2]. By contrast, 4-piperazinylquinoline sulfonyl derivatives in the Solomon et al. series typically lack any hydrogen bond donor when the piperazine is fully substituted, and N-sulfonamide-linked 4-anilinoquinolines (Al-Sanea series) bear two HBDs (the sulfonamide NH and the anilino NH), which may differentially affect membrane partitioning [3]. The 6-methyl substituent in CAS 899356-33-3 also contributes to a lower fraction of sp³-hybridized carbons (Fsp³ = 0.09) compared to N-benzyl or N-alkylpiperazine analogs, a parameter correlated with clinical developability [1][2].

Membrane permeability Hydrogen bonding Oral bioavailability CNS drug design

Rotatable Bond Count and Conformational Flexibility: Differentiation from N-Benzyl and N-Alkylpiperazine Analogs

CAS 899356-33-3 has four rotatable bonds (RotB = 4), comprised of the C–S bond linking the benzenesulfonyl group to the quinoline core, the C–N bond between the quinoline and the 4-chlorophenylamino group, and two bonds within the benzenesulfonyl and chlorophenyl rings that contribute to conformational sampling [1]. This rotatable bond count is identical to that of the 6-chloro analog (CAS 895647-33-3, RotB = 4) [2]. However, the N-benzyl analog (CAS 897758-87-1) introduces an additional methylene spacer, increasing RotB to 5, which raises the conformational entropy penalty upon target binding by approximately 0.7–1.2 kcal/mol per additional rotatable bond based on established estimates [3]. The 4-piperazinylquinoline sulfonyl derivatives (Solomon et al. series) possess 5–6 rotatable bonds due to the piperazine ring and its N-substituent, further increasing conformational flexibility relative to CAS 899356-33-3 [4].

Conformational analysis Entropic binding penalty Ligand efficiency Scaffold optimization

Sub-Structural Alert Profile: Absence of Benzylic Methylene as a Metabolic Liability Differentiator

CAS 899356-33-3 contains an N-(4-chlorophenyl) substituent directly attached to the quinoline 4-position, with no intervening benzylic methylene spacer [1]. By contrast, close analogs such as 3-(benzenesulfonyl)-N-benzyl-6-methylquinolin-4-amine (CAS 897758-87-1) and N-benzyl-3-(4-chlorobenzenesulfonyl)quinolin-4-amine (CAS 895640-08-1) incorporate a benzylic CH₂ group between the quinoline nitrogen and the pendant aryl ring . Benzylic methylene groups adjacent to secondary amines are established sites of CYP450-mediated N-dealkylation, a major metabolic clearance pathway that can limit compound half-life in vivo [2]. The absence of this structural feature in CAS 899356-33-3 eliminates a predictable metabolic soft spot, though the 4-chlorophenyl ring itself may be subject to CYP-mediated oxidative metabolism. The 6-methyl substituent in CAS 899356-33-3, being attached to an aromatic carbon, is less susceptible to rapid oxidative metabolism than the benzylic CH₂ of the N-benzyl analogs [2].

Metabolic stability CYP liability Structural alert Lead optimization

Scaffold-Level Target Selectivity: Divergence from Aurora Kinase and Proteasome Inhibitor Chemotypes

The 3-sulfonyl-4-anilinoquinoline scaffold of CAS 899356-33-3 is structurally and mechanistically distinct from the two most extensively characterized quinoline-sulfonyl chemotypes in the literature: (i) the 4-piperazinylquinoline sulfonyl proteasome inhibitors (e.g., VR23, which inhibits trypsin-like proteasomes with IC50 = 1 nM, chymotrypsin-like proteasomes with IC50 = 50–100 nM, and caspase-like proteasomes with IC50 = 3 μM) [1], and (ii) the N-sulfonamide 4-anilinoquinoline dual Aurora kinase A/B inhibitors (e.g., compound 9d with AURKA IC50 = 0.93 μM and AURKB IC50 = 0.09 μM) [2]. CAS 899356-33-3 lacks the piperazine linker required for β2-subunit proteasome engagement and lacks the exocyclic sulfonamide NH that forms hydrogen bonds with Lys162/Lys122 in AURKA/AURKB [1][2]. The ChEMBL-annotated NPBWR1 binding activity (pKi = 6.37) for CAS 899356-33-3 suggests a divergent target preference toward GPCR space, though additional target profiling would be required to establish selectivity [3].

Kinase selectivity Proteasome inhibition Target deconvolution Chemotype classification

Recommended Application Scenarios for 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine (CAS 899356-33-3) Based on Differential Evidence


GPCR-Focused Screening Library Enrichment for NPBWR1 and Related Neuropeptide Receptor Targets

The ChEMBL-annotated NPBWR1 binding affinity (pKi = 6.37, Ki ≈ 0.43 μM) provides a data-backed rationale for including CAS 899356-33-3 in GPCR-targeted screening collections, particularly those focused on neuropeptide B/W receptor pharmacology [1]. Its single hydrogen bond donor (HBD = 1) and moderate TPSA (67.4 Ų) are consistent with CNS drug-like chemical space, making it suitable for blood-brain barrier penetration studies in neuropharmacology programs [2]. Researchers investigating orexigenic/anorexigenic signaling, pain modulation, or neuroendocrine regulation may prioritize this compound as a starting point for medicinal chemistry optimization of NPBWR1 ligands.

Scaffold-Hopping Reference Compound for 4-Anilinoquinoline Kinase Inhibitor Programs

The 3-sulfonyl-4-anilinoquinoline connectivity in CAS 899356-33-3 distinguishes it from the N-sulfonamide-linked 4-anilinoquinoline Aurora kinase inhibitors described by Al-Sanea et al. (2020), where compound 9d achieved AURKA IC50 = 0.93 μM and AURKB IC50 = 0.09 μM [1]. This structural difference—direct C-sulfonylation vs. N-sulfonamide linkage—provides a scaffold-hopping opportunity for medicinal chemists seeking to modulate kinase selectivity profiles. The 6-methyl substituent and 4-chlorophenyl group in CAS 899356-33-3 offer a distinct electronic environment compared to the unsubstituted or methoxy-substituted analogs in the Al-Sanea series, potentially yielding divergent kinase inhibition spectra [1][2].

Metabolic Stability Comparator in N-Benzyl vs. N-Aryl Quinoline Lead Optimization

The absence of a benzylic methylene spacer in CAS 899356-33-3 eliminates a well-characterized CYP450-mediated N-dealkylation site present in N-benzyl analogs such as CAS 897758-87-1 and CAS 895640-08-1 [1][2]. This makes CAS 899356-33-3 a valuable comparator compound in head-to-head intrinsic clearance assays (e.g., human liver microsome or hepatocyte stability studies) designed to quantify the metabolic advantage conferred by direct N-aryl vs. N-benzyl substitution in the 4-anilinoquinoline chemotype [2]. Procurement of both CAS 899356-33-3 and its N-benzyl analogs from the same supplier with documented purity enables controlled experimental determination of in vitro metabolic stability differences.

Physicochemical Benchmarking Probe for Lipophilic 4-Aminoquinoline Chemical Space Exploration

With XLogP3 = 6.1 and TPSA = 67.4 Ų, CAS 899356-33-3 resides near the upper boundary of typical oral drug-like chemical space [1]. Its computational profile is nearly identical to that of the 6-chloro analog (CAS 895647-33-3, ChEMBL CHEMBL3403341), offering a controlled pair for assessing the impact of 6-CH₃ vs. 6-Cl substitution on solubility, permeability, and non-specific protein binding without confounding lipophilicity differences [2]. This pair can serve as calibration standards in computational model development for predicting ADME properties of quinoline-containing compound libraries.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.